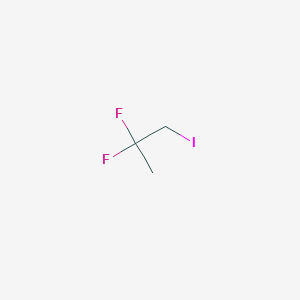

2,2-Difluoro-1-iodopropane

Descripción

Contextualization within Contemporary Organofluorine Synthesis

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science, with profound impacts on pharmaceuticals, agrochemicals, and materials science. beilstein-journals.orgnumberanalytics.com The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. beilstein-journals.org This is attributed to the unique characteristics of fluorine, including its high electronegativity, small size, and the strength of the C-F bond. Consequently, the development of novel and efficient methods for the synthesis of fluorinated organic compounds is a highly active area of research. beilstein-journals.orgnumberanalytics.com

Within this broad field, the synthesis and application of molecules containing the difluoromethylene (CF2) group have gained significant attention. beilstein-journals.orgresearchgate.net The CF2 group is a valuable motif found in numerous commercial products, where it can enhance metabolic stability, lipophilicity, and bioavailability. beilstein-journals.org As the demand for sophisticated fluorinated molecules grows, so does the need for versatile and readily accessible fluorinated building blocks, or synthons, that can be used to introduce these key structural units.

Academic Rationale for Investigating gem-Difluoroalkyl Iodides

Among the various classes of fluorinated synthons, gem-difluoroalkyl iodides hold a position of particular interest for several reasons. The term "gem," short for geminal, indicates that the two fluorine atoms are attached to the same carbon atom. This structural arrangement imparts unique steric and electronic properties to the molecule. researchgate.net

The academic rationale for investigating gem-difluoroalkyl iodides is multifaceted:

Unique Reactivity: The presence of two electron-withdrawing fluorine atoms significantly influences the reactivity of the adjacent carbon-iodine bond. This can facilitate a range of chemical transformations, including nucleophilic substitution and cross-coupling reactions. smolecule.com

Versatile Building Blocks: The iodine atom serves as a versatile functional handle. It can be readily displaced or participate in various coupling reactions, allowing for the construction of more complex molecular architectures. This makes gem-difluoroalkyl iodides valuable intermediates in modular and divergent synthetic strategies. researchgate.net

Access to Diverse Fluorinated Compounds: The transformations of gem-difluoroalkyl iodides provide pathways to a wide array of other difluorinated compounds. For instance, they can be converted to other halides, azides, and various carbon-carbon bond-containing structures, which are themselves useful in medicinal chemistry and materials science. sciengine.com

Probing Reaction Mechanisms: The study of reactions involving gem-difluoroalkyl iodides contributes to a deeper understanding of fundamental reaction mechanisms in organofluorine chemistry, such as migratory insertions and elimination processes. researchgate.netsciengine.com

Position of 2,2-Difluoro-1-iodopropane as a Key Fluorinated Synthon

This compound (C₃H₅F₂I) exemplifies the utility of gem-difluoroalkyl iodides as a key fluorinated synthon. smolecule.comchemspider.com It serves as a practical and effective reagent for introducing the 2,2-difluoropropyl group into organic molecules. This specific building block is valuable for several reasons:

Synthetic Accessibility: Methods for the synthesis of this compound have been developed, making it an accessible starting material for further chemical elaboration. smolecule.com

Participation in Cross-Coupling Reactions: this compound is known to participate in palladium-catalyzed cross-coupling reactions. For example, it can be coupled with boronic acids to form arylated difluoro-compounds, which are precursors to other valuable molecules like 1,1-diaryl-2,2-difluoroethenes. smolecule.com These products have shown unique reactivity and potential biological activity. smolecule.combeilstein-journals.org

Intermediate for Biologically Active Molecules: The difluorinated structures derived from this compound are of interest in medicinal chemistry. The 1,1-difluoroethenylidene functionality, which can be generated from such synthons, is recognized as a bioisostere for the carbonyl group in many biologically active compounds and can act as a mechanism-based enzyme inhibitor. smolecule.combeilstein-journals.org

Versatility in Organic Synthesis: Beyond cross-coupling, the presence of the iodo group allows for other transformations such as substitution and elimination reactions, further expanding its utility as a versatile intermediate in the synthesis of diverse organic compounds. smolecule.com

The strategic importance of this compound lies in its ability to provide a straightforward route to molecules containing the valuable 2,2-difluoropropyl moiety, contributing significantly to the synthetic chemist's toolbox for the construction of advanced fluorinated materials and pharmaceuticals.

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-difluoro-1-iodopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2I/c1-3(4,5)2-6/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKRYWCLIFTFMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CI)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34280-36-9 | |

| Record name | 2,2-difluoro-1-iodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,2 Difluoro 1 Iodopropane and Analogous Structures

Halogen Exchange Reactions for the Introduction of Iodine into Difluorinated Propane (B168953) Frameworks

Halogen exchange, or the Finkelstein reaction, is a cornerstone of alkyl halide synthesis. This section explores its application and the development of metal-catalyzed alternatives for preparing 2,2-difluoro-1-iodopropane.

Finkelstein-Type Transformations and Optimized Conditions

The Finkelstein reaction is a classic method for preparing alkyl iodides from other alkyl halides. pharmacyconcepts.in However, the presence of fluorine atoms on the carbon backbone can influence the reactivity of the C-F bond. While primary monofluoroalkanes have been utilized in Finkelstein-type SN2 reactions, the synthesis of gem-difluoroalkanes often requires more specialized conditions. researchgate.net

For the synthesis of this compound from a corresponding chloro or bromo precursor, typical Finkelstein conditions would involve the use of an iodide salt, such as sodium iodide, in a suitable solvent like acetone. The equilibrium is driven by the precipitation of the less soluble sodium chloride or bromide.

| Reactant | Reagent | Solvent | Product |

| 2,2-Difluoro-1-chloropropane | Sodium Iodide | Acetone | This compound |

| 2,2-Difluoro-1-bromopropane | Sodium Iodide | Acetone | This compound |

Recent advancements have focused on optimizing these conditions. For instance, the use of lithium iodide has been shown to be effective for I/F exchange reactions, enhancing the leaving group ability of alkyl fluorides. acs.org

Metal-Catalyzed Halogen Exchange: Recent Developments and Selectivity

While the Finkelstein reaction is effective, metal-catalyzed approaches offer alternative pathways with potentially higher selectivity and milder reaction conditions. Research has shown that zeolites can catalyze the halogen exchange reaction of alkyl halides. acs.org Furthermore, titanocene (B72419) dihalides in the presence of trialkyl aluminum and a polyhalomethane have been used for the halogen exchange of alkyl fluorides, demonstrating high yields under mild conditions. acs.org Notably, for fluorine/iodine exchange, a titanocene catalyst is not always necessary. acs.org

Recent developments also include the use of palladium catalysis for the difluoromethylation of aryl chlorides/bromides with TMSCF₂H, and copper-mediated difluoromethylation of aryl iodides. rsc.org While not directly synthesizing this compound, these methods highlight the progress in forming C-CF₂H bonds, a key structural feature.

Deoxofluorination Strategies for gem-Difluoroalkane Synthesis from Oxygenated Precursors

Deoxofluorination is a powerful technique to convert carbonyl compounds into gem-difluoroalkanes. acs.orgorgsyn.org This approach is particularly useful for synthesizing this compound from a corresponding iodinated ketone.

Common deoxofluorinating reagents include diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.orgnih.govbenthamscience.com These reagents effectively replace the oxygen of a carbonyl group with two fluorine atoms. organic-chemistry.org Newer, crystalline reagents like XtalFluor-E and XtalFluor-M have been developed to be safer and easier to handle than their liquid counterparts. acs.org

| Precursor | Reagent | Product |

| 1-Iodo-2-propanone | DAST or Deoxo-Fluor | This compound |

Aminodifluorosulfinium tetrafluoroborate (B81430) salts are another class of deoxofluorinating agents that often exhibit greater selectivity and produce fewer elimination byproducts compared to DAST and Deoxo-Fluor. organic-chemistry.orgnih.gov

Direct Fluorination Techniques in the Formation of this compound Precursors

Direct fluorination involves the introduction of fluorine atoms into a molecule that does not already contain them. This can be a challenging transformation due to the high reactivity of many fluorinating agents.

Selectfluor (F-TEDA-BF₄) is a versatile and widely used electrophilic fluorinating agent. organic-chemistry.orgscientificlabs.co.ukgtilaboratorysupplies.comthieme-connect.com It has been employed in the direct fluorination of a variety of organic compounds, including ketones and heterocyclic systems. organic-chemistry.orgthieme-connect.comresearchgate.net For instance, direct regioselective fluorination of ketones to α-fluoroketones can be achieved using Selectfluor in a micellar system with water as the solvent. organic-chemistry.org This approach could be applied to synthesize a fluorinated precursor to this compound.

Electrochemical fluorination, also known as the Simons process, is another method for producing perfluorinated compounds. google.comugr.esfluorine1.ru This technique involves the electrolysis of an organic compound in anhydrous hydrogen fluoride (B91410). ugr.es While typically used for exhaustive fluorination, modifications could potentially allow for more selective fluorination of propane derivatives.

Difluorocarbene Chemistry for Propane Derivatives: Generation and Incorporation

Difluorocarbene (:CF₂) is a highly reactive intermediate that can be used to introduce a difluoromethylene group into a molecule. nih.gov One common method for generating difluorocarbene is from (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), also known as the Ruppert-Prakash reagent. wiley-vch.deacs.orgorganic-chemistry.orgorganic-chemistry.orgcas.cn

The generation of difluorocarbene from TMSCF₃ can be initiated by various reagents, including sodium iodide. wiley-vch.deacs.orgorganic-chemistry.org The in-situ generated difluorocarbene can then react with an appropriate substrate. For the synthesis of a this compound precursor, difluorocarbene could potentially be added across the double bond of iodoethene.

| Carbene Precursor | Initiator | Substrate | Product |

| TMSCF₃ | NaI | Iodoethene | 1,1-Difluoro-2-iodocyclopropane |

Other precursors for difluorocarbene include hexafluoropropylene oxide and trimethylsilyl (B98337) 2,2-difluoro-2-fluorosulfonylacetate (TFDA). nih.govnii.ac.jp The choice of precursor and reaction conditions can be tuned to control the reactivity and selectivity of the difluorocarbene addition.

Radical-Mediated Synthesis of Fluorinated Alkyl Iodides

Radical reactions provide an alternative pathway for the synthesis of fluorinated alkyl iodides. The Hunsdiecker reaction, for example, involves the decarboxylation of silver salts of carboxylic acids in the presence of a halogen to form an organic halide. google.comalfa-chemistry.comwikipedia.org This method could be adapted to synthesize this compound from a suitable difluorinated carboxylic acid.

More recently, photocatalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.govresearchgate.netzioc.ru Visible-light photoredox catalysis can be used to generate fluoroalkyl radicals from fluoroalkyl iodides, which can then participate in various transformations. researchgate.netmdpi.comresearchgate.net For instance, the iododifluoromethylation of alkenes has been achieved using an iododifluoromethylphosphonium salt and a photocatalyst. organic-chemistry.org This highlights the potential for developing photocatalytic methods for the synthesis of this compound.

Organometallic Approaches in the Functionalization of Propane Chains

The functionalization of propane chains, particularly those containing fluorine atoms, can be effectively achieved using organometallic reagents. These methods leverage the polarity of the carbon-metal bond to create nucleophilic carbon centers that can form new carbon-carbon or carbon-heteroatom bonds. For a substrate like this compound, the primary site for organometallic transformation is the highly reactive carbon-iodine (C-I) bond.

Lithium-Halogen Exchange:

One of the most fundamental and rapid organometallic reactions is the lithium-halogen exchange. wikipedia.org This reaction is particularly effective for organic iodides and bromides. wikipedia.orgharvard.edu When this compound is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, the iodine atom is exchanged for a lithium atom. This process is kinetically controlled and typically occurs at very low temperatures (e.g., -78 °C) to generate a transient 2,2-difluoropropyllithium species. harvard.eduscribd.com The general reactivity trend for this exchange is I > Br > Cl, making the C-I bond the exclusive site of reaction while leaving the C-F bonds intact. wikipedia.org The resulting organolithium intermediate is a potent nucleophile and can be trapped in situ with various electrophiles to introduce new functional groups.

The general mechanism involves the formation of an intermediate "ate-complex," which then proceeds to the exchanged products. harvard.eduprinceton.edu The reaction is stereospecific, proceeding with retention of configuration if the carbon center were chiral. harvard.eduscribd.com

Grignard Reagents:

Alkyl halides react with magnesium metal to form alkylmagnesium halides, known as Grignard reagents. pressbooks.pub While the direct formation of a Grignard reagent from this compound is feasible, an alternative is to utilize it as an electrophile in cross-coupling reactions with other Grignard reagents. Cobalt-catalyzed cross-coupling reactions, for example, have been developed for the reaction between aryl Grignard reagents and fluoroalkyl halides. researchgate.net This approach allows for the formation of new C-C bonds, attaching aryl groups to the propane chain at the C1 position. The carbon-magnesium bond in a Grignard reagent polarizes the carbon, rendering it nucleophilic and basic. pressbooks.pub

The table below summarizes potential functionalization reactions of this compound using these organometallic approaches.

| Organometallic Reagent | Electrophile/Coupling Partner | Reaction Type | Resulting Functional Group | Potential Product Structure |

|---|---|---|---|---|

| n-Butyllithium (n-BuLi) | Carbon Dioxide (CO₂) | Lithium-Halogen Exchange, then Carboxylation | Carboxylic Acid | CH₃CF₂CH₂COOH |

| tert-Butyllithium (t-BuLi) | Benzaldehyde (PhCHO) | Lithium-Halogen Exchange, then Aldehyde Addition | Secondary Alcohol | CH₃CF₂CH₂CH(OH)Ph |

| n-Butyllithium (n-BuLi) | N,N-Dimethylformamide (DMF) | Lithium-Halogen Exchange, then Formylation | Aldehyde | CH₃CF₂CH₂CHO |

| - (used as substrate) | Phenylmagnesium Bromide (PhMgBr) | Cobalt-Catalyzed Cross-Coupling | Phenyl Group | CH₃CF₂CH₂Ph |

One-Pot Synthesis Strategies for Enhanced Efficiency

One-pot synthesis, which includes tandem, cascade, or domino reactions, represents a highly efficient strategy in modern organic chemistry. wikipedia.org These processes involve multiple consecutive reactions within a single reaction vessel, eliminating the need for isolating intermediates. This approach saves time, reduces waste, and can lead to the rapid construction of complex molecules from simple precursors. 20.210.105nih.gov A cascade reaction is specifically defined as a process where each subsequent reaction is triggered by the chemical functionality formed in the previous step, without adding new reagents or changing conditions. wikipedia.org

While specific one-pot syntheses for this compound are not extensively documented, the principles can be applied based on methodologies developed for analogous fluorinated compounds. For instance, one-pot procedures have been developed for the synthesis of densely functionalized gem-difluoroalkenes from α-trifluoromethyl alkenes and alkyl halides. core.ac.uk Another example is the one-pot synthesis of difluorobicyclo[1.1.1]pentanes, which proceeds through the formation of a bicyclo[1.1.0]butane intermediate that reacts with difluorocarbene in the same flask. acs.org

A hypothetical one-pot functionalization of this compound could involve a lithium-halogen exchange followed by the addition of an electrophile in the same pot. More complex tandem reactions could be designed. For example, a tandem reaction could initiate with the formation of the 2,2-difluoropropyl organometallic species, which then participates in a conjugate addition to an α,β-unsaturated system, followed by an intramolecular cyclization, all within a single operation. The development of such strategies is crucial for improving the efficiency of synthesizing complex fluorinated molecules.

The table below presents examples of efficient one-pot or tandem syntheses of related fluorinated and other complex organic compounds, illustrating the power of this approach.

| Starting Materials | Key Reagents/Catalysts | Reaction Type | Final Product Class | Reference Concept |

|---|---|---|---|---|

| α-Trifluoromethyl alkenes, Alkyl halides, TosMIC | Base | Three-component reaction | gem-Difluoroalkenes | core.ac.uk |

| α-Allyldiazoacetate | Dirhodium catalyst, TMSCF₂Br | Cyclopropanation / Difluorocarbene insertion | Difluorobicyclo[1.1.1]pentanes | acs.org |

| Benzyl bromide, Triphenylphosphine | t-BuOK, PDFA (difluorocarbene source) | Quaternization / Ylide formation / Olefination | gem-Difluorostyrenes | cas.cn |

| Furfural derivatives, 5,5-dimethyl-1,3-cyclohexanedione | None (in water) or p-Toluenesulfonic acid (solvent-free) | Tandem Knoevenagel condensation / Michael addition | Polycyclic biofuel precursors | nih.gov |

Mechanistic Investigations of 2,2 Difluoro 1 Iodopropane Reactivity

Nucleophilic Substitution Pathways (SN1 and SN2) of Iodopropane Derivatives

Nucleophilic substitution reactions of alkyl halides, such as iodopropane derivatives, are fundamental transformations in organic synthesis. These reactions can proceed through two primary mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway. The preferred pathway is dictated by factors such as the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. byjus.comrsc.org

For primary alkyl halides like 1-iodopropane (B42940), the SN2 mechanism is generally favored. youtube.comsavemyexams.com This is because the backside attack by the nucleophile is sterically accessible, and the formation of a primary carbocation, which would be necessary for an SN1 pathway, is highly unfavorable. youtube.comsavemyexams.compressbooks.pub In contrast, tertiary alkyl halides readily undergo SN1 reactions due to the stability of the resulting tertiary carbocation. byjus.comsavemyexams.com Secondary alkyl halides can proceed through either pathway, often leading to a mixture of products. byjus.compressbooks.pub

The reaction of 2,2-difluoro-1-iodopropane with nucleophiles can occur through either SN1 or SN2 mechanisms. The presence of the iodine atom, a good leaving group, facilitates these substitution reactions. smolecule.comgacariyalur.ac.in

Stereochemical Outcomes and Retention/Inversion Mechanisms

A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. youtube.comlibretexts.org This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group in a concerted, single-step process. youtube.comgacariyalur.ac.in This "backside attack" leads to a predictable and stereospecific outcome. youtube.comlibretexts.org

In an SN1 reaction, the leaving group departs first, forming a planar carbocation intermediate. byjus.commasterorganicchemistry.com The nucleophile can then attack this intermediate from either face, leading to a mixture of retention and inversion products, often resulting in racemization. youtube.commnstate.edu However, a slight preference for the inversion product is often observed. youtube.com

For a reaction like the substitution of (R)-1-fluoro-1-iodopropane, where the iodide is replaced, an SN2 mechanism would lead to an inversion of configuration. pearson.com The iodide ion is a better leaving group than the fluoride (B91410) ion, making its substitution more favorable. pearson.com

Influence of gem-Difluoro Groups on Reaction Kinetics and Regioselectivity

The presence of gem-difluoro groups significantly impacts the reactivity of adjacent centers. Fluorine is highly electronegative, and its strong electron-withdrawing inductive effect can influence the rates and regioselectivity of reactions.

In nucleophilic aromatic substitution, for instance, the presence of fluorine can increase the reaction rate by making the aromatic ring more electron-poor and thus more susceptible to nucleophilic attack. masterorganicchemistry.com In the context of this compound, the gem-difluoro group enhances the electrophilicity of the carbon atom bonded to the iodine, which can facilitate nucleophilic substitution. smolecule.com

Fluorine substitution can also stabilize adjacent cationic charges through hyperconjugation, which can influence the regioselectivity of nucleophilic attack on intermediates. nih.gov In reactions involving gem-difluoroalkenes, nucleophiles tend to attack the difluorinated carbon. nih.gov This regioselectivity is driven by the increased electrophilicity of the fluorinated position. nih.gov

However, the effect of fluorine on reaction kinetics can be complex. While the electron-withdrawing nature of fluorine can activate a substrate towards nucleophilic attack, it can also destabilize the formation of a carbocation intermediate, which would slow down an SN1 reaction. rsc.org The steric hindrance from the fluorine atoms can also play a role, potentially slowing down an SN2 reaction. libretexts.org

Cross-Coupling Reactions Involving this compound Analogues

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Alkyl halides, including fluorinated derivatives, are often used as coupling partners in these transformations.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with a halide or triflate. libretexts.org While traditionally used for sp2-sp2 bond formation, significant progress has been made in extending it to sp2-sp3 couplings, which are of great interest in pharmaceutical chemistry. nih.gov

Analogues of this compound, such as gem-difluoroallyl boronates, have been successfully used in palladium-catalyzed couplings with aryl halides to produce gem-difluoroallyl arenes with high regioselectivity. researchgate.net The general mechanism for Suzuki-Miyaura coupling involves the oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Recent advancements have also shown the feasibility of metal-free, visible-light-driven Suzuki-Miyaura type couplings involving alkenylboronic acids and α-bromodifluoroacylarenes. rsc.org

| Catalyst System | Substrates | Product Type | Key Features |

|---|---|---|---|

| Palladium(II) trifluoroacetate (B77799) / 4,4'-di-tert-butyl-2,2'-bipyridine | 1-Aryl-2,2-difluoroalkenes and Boronic Acids | Monofluorostilbenes | High diastereoselectivity, proceeds via β-fluoride elimination. nih.gov |

| tBuBrettPhos Pd G3 / Cs2CO3 | (Hetero)aryl bromides and Fluorinated Alcohols | Fluorinated alkyl aryl ethers | Short reaction times, excellent functional group tolerance. nih.gov |

| Pd(PPh3)2Cl2 / Na2CO3 | 2,2-difluoro-1-iodoethenyl tosylate and Arylboronic acids | 1,1-diaryl-2,2-difluoroethenes | Efficient for symmetrical and unsymmetrical products. beilstein-journals.org |

Other Transition Metal-Catalyzed Processes (e.g., Copper, Nickel)

Besides palladium, other transition metals like copper and nickel are also effective catalysts for cross-coupling reactions involving fluorinated compounds.

Copper-Catalyzed Reactions: Copper catalysis has been employed for the trifluoroethylthiolation of phenylboronic acids using S-(2,2,2-trifluoroethyl) benzenesulfonothioates. researchgate.net Copper-catalyzed hydrodefluorination of gem-difluoroalkenes can produce Z-fluoroalkenes stereoselectively. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysts have been used in the coupling of gem-difluoroalkenes with alkyl halides to form monofluoroalkenes. nih.gov Nickel-catalyzed Suzuki-type couplings of boronic acids and difluorostyrenes have also been reported to yield monofluorostilbenes stereoselectively. nih.gov Iron-based catalysts are also emerging as a complementary option to nickel for alkyl-alkyl Suzuki-Miyaura couplings. digitellinc.comresearchgate.net

Elimination Reactions Leading to Fluorinated Alkenes

Alkyl halides can undergo elimination reactions, typically in the presence of a base, to form alkenes. For this compound, elimination of HI would lead to the formation of 2,2-difluoropropene. This type of reaction, when induced by a base, often proceeds through a bimolecular (E2) mechanism, which is a single-step process. msu.edu

The presence of the gem-difluoro group can influence the regioselectivity of elimination reactions in unsymmetrical systems. The acidity of the β-hydrogens is increased by the electron-withdrawing fluorine atoms, potentially favoring their abstraction by a base.

Radical Chain Mechanisms in Iodo-Fluoropropane Chemistry

The reactivity of this compound in radical reactions is largely dictated by the presence of the carbon-iodine (C-I) bond, which is significantly weaker than carbon-fluorine (C-F) or carbon-hydrogen (C-H) bonds. The C-I bond energy is approximately 55 kcal/mol, making it susceptible to homolytic cleavage to initiate radical processes. smolecule.com Radical chain reactions are characterized by three fundamental stages: initiation, propagation, and termination. lumenlearning.comlibretexts.org

Initiation: The process begins with the generation of a free radical, typically through the input of energy in the form of heat or UV light. libretexts.org In the case of this compound, the weak C-I bond undergoes homolysis to produce a 2,2-difluoropropyl radical and an iodine radical. smolecule.com

Propagation: Once a radical is formed, it can react with stable molecules to create new radicals in a self-sustaining chain reaction. lumenlearning.comlibretexts.org The 2,2-difluoropropyl radical can participate in various propagation steps. For instance, it can abstract a hydrogen atom from a hydrogen donor molecule (H-X) to form 1,1-difluoropropane (B3041945) and a new radical (X•). Alternatively, it can add across a double bond, a common reaction for radical intermediates. srmist.edu.in

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. libretexts.org This is a rare event due to the low concentration of radicals but is thermodynamically favorable. researchgate.net Possible termination steps include the recombination of two 2,2-difluoropropyl radicals, the combination of a 2,2-difluoropropyl radical with an iodine radical (reforming the starting material), or the dimerization of two iodine radicals. brainly.com

The stability of radical intermediates influences the reaction pathways, with more substituted radicals generally being more stable. srmist.edu.in The presence of the two fluorine atoms on the adjacent carbon significantly influences the electronics and stability of the 2,2-difluoropropyl radical intermediate.

Table 1: Key Stages in the Radical Chain Reaction of this compound

| Stage | General Description | Specific Example with CH3CF2CH2I |

|---|---|---|

| Initiation | A non-radical species forms radicals, often via homolytic cleavage of a weak bond by heat or light. libretexts.org | CH₃CF₂CH₂I + energy → CH₃CF₂CH₂• + I• |

| Propagation | A radical reacts with a stable molecule to form a product and a new radical, continuing the chain. lumenlearning.com | CH₃CF₂CH₂• + H-X → CH₃CF₂CH₃ + X• |

| Termination | Two radicals combine to form a stable molecule, ending the chain reaction. libretexts.org | 2 CH₃CF₂CH₂• → CH₃CF₂CH₂CH₂CF₂CH₃ |

Rearrangement Processes in Fluorinated Propane (B168953) Systems

The introduction of fluorine atoms into a propane skeleton can lead to unique rearrangement processes, often driven by the electronic effects of fluorine and the relative stability of potential intermediates. While direct studies on this compound rearrangements are not widely detailed, valuable insights can be drawn from analogous fluorinated systems, such as fluorinated cyclopropanes.

In gem-difluorocyclopropane derivatives, the presence of the CF₂ group leads to a significant weakening of the opposing C-C bond. beilstein-journals.org This facilitates homolytic C-C bond cleavage, forming an intermediate diradical that can subsequently recyclize or undergo other transformations. beilstein-journals.org An important feature in these systems is the stabilization of the resulting 2,2-difluorotrimethylene radicals. beilstein-journals.org

Applying these principles to acyclic fluorinated propanes suggests that intermediates derived from this compound, such as the 2,2-difluoropropyl radical or a corresponding carbocation, could be prone to rearrangement. Potential rearrangement pathways include:

1,2-Hydride Shift: A hydrogen atom from the C3 position could migrate to the C1 radical or cationic center.

1,2-Fluoride Shift: A fluorine atom could migrate from the C2 position.

smolecule.comnih.gov Sigmatropic Rearrangements: In related vinylcyclopropane (B126155) systems, thermal smolecule.comnih.gov sigmatropic rearrangements occur with highly regioselective cleavage of the bond opposite the CF₂ group, a process with a significantly lower activation energy compared to the non-fluorinated parent system. acs.org

Computational studies on related systems, such as the thermal rearrangement of difluoro(methylene)cyclopropanes, have been used to analyze reaction pathways and the stability of intermediates, often involving diradical species. cas.cn Similar computational approaches could elucidate the most likely rearrangement pathways for intermediates of this compound, ranking the energy barriers for different potential processes like stereoisomerization and sigmatropic shifts. nih.gov

Table 2: Potential Rearrangement Pathways for Intermediates of Fluorinated Propanes

| Rearrangement Type | Description | Relevance to Fluorinated Systems |

|---|---|---|

| 1,2-Hydride Shift | Migration of a hydrogen atom to an adjacent electron-deficient center. | Competes with other potential shifts; stability of resulting intermediate is key. |

| 1,2-Fluoride Shift | Migration of a fluorine atom to an adjacent electron-deficient center. | The high electronegativity of fluorine can make this process less favorable than a hydride shift, but it is a possible pathway. |

| smolecule.comnih.gov Sigmatropic Shift | A concerted pericyclic reaction involving the migration of a sigma bond across a pi system. | Observed in fluorinated vinylcyclopropanes, where the CF₂ group directs the regioselectivity of bond cleavage. acs.org |

| Radical Cyclization | An intramolecular radical addition to a double bond or other radical acceptor. | A potential pathway if the radical intermediate contains unsaturation. |

Mechanistic Studies of C-C Bond Formation and Cleavage with Iridium Catalysts

Iridium catalysts have emerged as powerful tools for mediating the formation and cleavage of robust carbon-carbon bonds, often through novel mechanistic pathways involving C-H or C-F bond activation. rutgers.eduliverpool.ac.uk While research specifically detailing the use of this compound with iridium catalysts is limited, the established reactivity patterns of these catalysts with related substrates provide a framework for understanding potential transformations.

C-C Bond Cleavage: Mechanistic studies on iridium-catalyzed C-C bond cleavage in dinitriles have shown that the process can occur via C-H activation followed by a retro-Michael type reaction that involves alkene deinsertion. liverpool.ac.uk This process was found to be reversible, highlighting the catalyst's ability to mediate both bond cleavage and formation. liverpool.ac.uk Another novel mechanism involves the oxidative addition of a C(sp³)-F bond to an iridium center, which surprisingly proceeds through an initial C-H bond activation followed by a C-to-Ir fluorine migration. rutgers.edu

C-C Bond Formation: Iridium catalysts are also effective in forming C-C bonds. One such method is the hydrogen-mediated reductive coupling of alkynes with activated ketones. organic-chemistry.org The proposed mechanism involves the oxidative coupling of the substrates to form an oxametallacyclic intermediate, which is then cleaved by hydrogenolysis. organic-chemistry.org Iridium has shown broader utility than rhodium in these reactions, effectively coupling non-conjugated, alkyl-substituted alkynes. organic-chemistry.org Iridium pincer complexes have also been shown to mediate the intramolecular coupling of unactivated C(sp³)–H bonds to form C=C double bonds, a reversible process where the direction is controlled by reaction conditions. rsc.org

For a substrate like this compound, interaction with an iridium catalyst could proceed via several pathways. The highly reactive C-I bond could undergo oxidative addition to the iridium center, forming an alkyl-iridium intermediate that could then participate in cross-coupling reactions. Alternatively, the catalyst could effect C-H activation at the methyl group, initiating a sequence of bond cleavage or formation steps analogous to those observed in other systems. liverpool.ac.uk

Table 3: Mechanistic Approaches in Iridium-Catalyzed C-C Bond Transformations

| Transformation | Catalyst System | Mechanistic Hallmark | Substrate Type | Reference |

|---|---|---|---|---|

| C-C Bond Cleavage | Homogeneous Iridium Catalyst | C-H activation followed by retro-Michael reaction. | Dinitriles | liverpool.ac.uk |

| C-F Bond Activation | Iridium Pincer Complex | C-H activation followed by C-to-Ir fluorine migration. | Fluoroalkanes | rutgers.edu |

| C-C Bond Formation | Cationic Iridium Catalyst | Hydrogen-mediated reductive coupling via an oxametallacycle intermediate. | Alkynes and α-ketoesters | organic-chemistry.org |

| C=C Bond Formation | Iridium Pincer Complex | Multiple C(sp³)–H activations and extrusion of dihydrogen. | Alkanes | rsc.org |

| Annulation | Iridium(III) Catalyst | Intermolecular cyclization via C-C bond cleavage. | Benzocyclobutenols and alkynes | nih.gov |

Applications of 2,2 Difluoro 1 Iodopropane in Complex Chemical Synthesis

Building Block in the Construction of Multifunctional Fluorinated Alkanes and Alkenes

2,2-Difluoro-1-iodopropane serves as a key starting material for the synthesis of a variety of fluorinated alkanes and alkenes. The presence of the iodine atom provides a reactive handle for nucleophilic substitution and coupling reactions, while the gem-difluoro group imparts unique electronic properties and conformational constraints to the target molecules.

Researchers have utilized this compound in various synthetic strategies. For instance, it can undergo coupling reactions with organometallic reagents to form new carbon-carbon bonds, leading to the construction of more complex fluorinated alkane scaffolds. The resulting difluorinated alkanes are of interest due to their potential applications in materials science and medicinal chemistry, where the difluoromethylene group can act as a stable isostere for other functional groups.

Furthermore, elimination reactions involving this compound can generate 2,2-difluoropropene, a valuable monomer for the synthesis of fluorinated polymers. The reactivity of the carbon-iodine bond also allows for the introduction of other functional groups, leading to the formation of multifunctional fluorinated alkanes that can be further elaborated into more complex structures.

Precursor for the Synthesis of Novel Fluorinated Heterocyclic Compounds

The development of new synthetic routes to fluorinated heterocycles is of significant interest due to the prevalence of these motifs in pharmaceuticals and agrochemicals. nih.govlboro.ac.ukresearchgate.net this compound has proven to be a valuable precursor in this area, enabling the synthesis of a variety of novel fluorinated heterocyclic systems. sioc-journal.cn

One common strategy involves the reaction of this compound with bifunctional nucleophiles. For example, condensation with compounds containing both a nucleophilic nitrogen and another reactive group can lead to the formation of five- or six-membered nitrogen-containing heterocycles with a difluorinated side chain. The specific reaction conditions and the nature of the nucleophile can be tuned to control the regioselectivity of the cyclization process.

Another approach involves the initial conversion of this compound into a more reactive intermediate, which then undergoes a cyclization reaction. For instance, the iodo-group can be displaced to generate a difluorinated building block that can participate in cycloaddition reactions to form complex heterocyclic frameworks. nih.gov The synthesis of fluorinated pyrazoles, isoxazoles, and pyrimidines has been achieved through such strategies. researchgate.net

Role in the Stereoselective Synthesis of Chiral Fluoroorganic Molecules

The synthesis of enantiomerically pure fluoroorganic compounds is a challenging yet crucial area of research, as the stereochemistry of a molecule can dramatically impact its biological activity. rsc.org this compound has found application in stereoselective synthesis, serving as a prochiral substrate for the introduction of fluorine-containing stereocenters. nih.gov

One approach involves the use of chiral catalysts or reagents to control the stereochemical outcome of reactions involving this compound. uzh.ch For example, asymmetric reduction of a ketone derived from this compound can lead to the formation of a chiral alcohol with high enantiomeric excess. This chiral alcohol can then be used as a building block for the synthesis of more complex chiral fluoroorganic molecules.

Furthermore, diastereoselective reactions have been developed where the existing stereocenter in a chiral molecule directs the stereochemical course of a reaction with this compound. This strategy has been employed in the synthesis of chiral amines and other nitrogen-containing compounds. cas.cn The ability to control the stereochemistry at the carbon bearing the difluoroalkyl group is of particular importance in the design of enzyme inhibitors and other biologically active molecules. cas.cn

Integration into the Synthesis of Biologically Active Compounds and Bioisosteres

The introduction of fluorine into drug candidates can lead to significant improvements in their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. tcichemicals.comselvita.com The gem-difluoromethylene group (CF2) is a particularly valuable motif as it can act as a bioisostere for other functional groups, such as a carbonyl group or a methylene (B1212753) group. beilstein-journals.orgsci-hub.se this compound serves as a convenient source for introducing the 2,2-difluoropropyl moiety into biologically active molecules. chemspider.com

For example, the 2,2-difluoropropyl group can be incorporated into the backbone of a peptide or a small molecule to mimic the transition state of an enzymatic reaction, leading to potent enzyme inhibitors. The electronic properties of the CF2 group can also influence the pKa of nearby functional groups, which can be advantageous for optimizing drug-receptor interactions. u-tokyo.ac.jpipinnovative.com

The synthesis of fluorinated analogs of natural products and existing drugs is a common strategy in drug discovery. This compound can be used to prepare these analogs, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents with improved properties.

Contributions to Agrochemistry and Advanced Materials Science via Fluorinated Intermediates

The unique properties of fluorinated compounds have also been harnessed in the fields of agrochemistry and materials science. cas.cn Fluorinated pesticides and herbicides often exhibit enhanced efficacy and selectivity. This compound can be used to synthesize fluorinated intermediates that are then converted into new agrochemicals. ccspublishing.org.cngoogle.com For instance, the 2,2-difluoropropyl group can be incorporated into the structure of a known pesticide to improve its metabolic stability in the environment or to enhance its activity against a specific target. agc.com

In materials science, the incorporation of fluorine can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. Fluorinated polymers derived from monomers synthesized using this compound can have applications in coatings, membranes, and other high-performance materials. The difluoromethylene group can also be used to modify the properties of liquid crystals and other advanced materials.

Utilization in Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs) and cascade transformations are powerful tools in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single step. wikipedia.orgorganic-chemistry.org These reactions are highly atom-economical and can significantly reduce the number of synthetic steps required to prepare a target molecule. nih.gov this compound has been utilized in such reactions to generate diverse and complex fluorinated scaffolds. univ-rennes.fr

In a typical MCR involving this compound, the iodo-group can act as an electrophilic site, while the difluorinated alkyl chain is incorporated into the final product. By varying the other components in the reaction, a library of structurally diverse fluorinated compounds can be rapidly synthesized.

Cascade reactions initiated by a transformation of this compound can also lead to the formation of complex polycyclic structures. For example, an initial substitution or coupling reaction at the iodo-position can be followed by an intramolecular cyclization, leading to the stereoselective formation of multiple rings in a single operation. These strategies provide efficient access to novel fluorinated molecules that would be difficult to prepare using traditional synthetic methods.

Theoretical and Computational Chemistry Studies of 2,2 Difluoro 1 Iodopropane

Density Functional Theory (DFT) Calculations for Structural and Electronic Characterization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it an invaluable tool for studying the electronic structure and properties of molecules like 2,2-Difluoro-1-iodopropane. sumitomo-chem.co.jpresearchgate.net DFT methods are used to determine molecular geometries, reaction energetics, and various electronic properties that govern chemical behavior. mdpi.com The choice of an appropriate functional is crucial, as the accuracy of DFT results can be dependent on it. sumitomo-chem.co.jp

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. rsc.orgnih.gov This process involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). The calculated energy difference between the reactants and the transition state provides the activation energy barrier, a critical factor in reaction kinetics. sumitomo-chem.co.jp

For this compound, potential reactions include nucleophilic substitution (e.g., Sₙ1 or Sₙ2) and elimination (E2) pathways. For instance, in a hypothetical Sₙ1 reaction with a nucleophile, DFT could be used to model the formation of the secondary carbocation intermediate and calculate its stability. In an Sₙ2 reaction, the transition state for the backside attack of the nucleophile and the departure of the iodide leaving group would be located. Studies on similar molecules, such as the E2 elimination of 2-bromopropane, demonstrate how DFT can be used to calculate activation energies and understand the stereochemistry of the reaction. sciepub.comsciepub.com

| Reaction Pathway | Transition State (TS) | Calculated Activation Free Energy (ΔG‡) (kcal/mol) |

| Sₙ2 Substitution | [Nu---C(H₂)---C(F₂)CH₃---I]⁻ | 22.5 |

| E2 Elimination | [B---H---CH₂---C(F₂)---CH₂I]⁻ | 25.0 |

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and their relative energies. lumenlearning.comlibretexts.org For this compound, rotation around the C1-C2 bond is of particular interest. DFT calculations can generate a potential energy landscape by systematically rotating this bond and calculating the energy at each step, revealing the most stable (lowest energy) conformations. scribd.com

Drawing parallels from studies on related molecules like 1-iodopropane (B42940) and 1,3-difluoropropane, one can anticipate the key conformers. soton.ac.uknih.gov The most stable conformations are typically staggered, where bulky substituents are far apart (anti-periplanar), while eclipsed conformations represent energy maxima. libretexts.org For this compound, the primary conformers would be the gauche and anti forms, describing the relationship between the iodine atom and the methyl group. The relative energies of these conformers are determined by a balance of steric hindrance and stereoelectronic effects, such as hyperconjugation. Studies on 1,3-difluorinated alkanes show that the relative stability of conformers can also be significantly influenced by the polarity of the solvent. soton.ac.uk

Table 2: Predicted Relative Energies of this compound Conformers via DFT (Note: Values are hypothetical, based on principles from conformational analysis of similar halogenated alkanes like 1-iodopropane nih.gov and difluoroalkanes soton.ac.uk.)

| Conformer (Rotation about C1-C2) | Dihedral Angle (I-C1-C2-C3) | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| Anti | ~180° | 0.00 | ~70% |

| Gauche | ~60° | 0.55 | ~30% |

| Eclipsed (I/CH₃) | 0° | 5.0 (Energy Maximum) | <1% |

Conceptual DFT provides a framework for predicting molecular reactivity using various calculated descriptors. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. A small HOMO-LUMO gap generally indicates higher reactivity. journalirjpac.com Other descriptors include electronegativity, chemical hardness, and the electrophilicity index, which help quantify the molecule's tendency to accept or donate electrons. nih.gov

Furthermore, the molecular electrostatic potential (MESP) map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for chemical attack. nih.gov For this compound, the carbon atom bonded to iodine (C1) is expected to be an electrophilic site due to the polar C-I bond, while the iodine and fluorine atoms would be nucleophilic centers. The presence of two electron-withdrawing fluorine atoms at the C2 position would influence the charge distribution and reactivity at the adjacent C1 center. Studies on the reactivity of related difluoroaziridines highlight the profound impact fluorine substitution can have on reaction regioselectivity. researchgate.net Machine learning models combined with QM descriptors are also emerging as powerful tools for predicting reaction selectivity with high accuracy. mit.edu

Conformational Analysis and Energetic Landscapes

Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Process Understanding

While static DFT calculations are excellent for stationary points on a potential energy surface, Ab Initio Molecular Dynamics (AIMD) allows for the simulation of atomic motion over time. rsc.org In AIMD, the forces acting on the atoms at each time step are calculated using quantum mechanics (typically DFT), providing a first-principles description of the system's dynamic evolution. nih.gov This method is particularly powerful for studying complex processes such as reactions in solution, behavior at interfaces, or conformational changes where thermal motion and environmental effects are crucial. chemrxiv.org For this compound, AIMD could be used to simulate its behavior in a solvent, providing insights into solvation structure and the dynamic pathways of a chemical reaction, which might differ from gas-phase predictions.

Quantum Chemical Calculations for Interpretation of Spectroscopic Data

Quantum chemical calculations are essential for interpreting and assigning experimental spectroscopic data. mdpi.com By calculating spectroscopic parameters for a proposed molecular structure, a direct comparison with experimental spectra can confirm the structure's identity and conformation.

For this compound, quantum chemical calculations can predict its vibrational (infrared and Raman) and rotational (microwave) spectra. nih.gov

Vibrational Spectroscopy: Calculations can determine the harmonic and anharmonic vibrational frequencies corresponding to specific molecular motions, such as C-H, C-F, and C-I stretching and bending modes. This information is critical for assigning the peaks observed in experimental IR and Raman spectra. nih.gov

Rotational Spectroscopy: Calculations provide highly accurate rotational constants (A, B, C) and nuclear quadrupole coupling constants for nuclei like iodine (I-127). researchgate.net These parameters are unique to a molecule's specific 3D structure and conformation. Comparing these calculated values to those from microwave spectroscopy experiments allows for unambiguous structural determination. Studies on related molecules like 1-fluoro-3-iodopropane (B1254131) and 1,1,2,2-tetrafluoro-3-iodopropane (B1296526) have demonstrated the power of this combined computational and experimental approach. researchgate.netresearchgate.net

Table 3: Representative Calculated Vibrational Frequencies for this compound (Note: These are typical frequency ranges. Specific values for the title compound would be obtained from DFT calculations, e.g., at the B3LYP/6-311G(d,p) level. nih.govijsrst.com)

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| C-H Stretch | 2950 - 3050 |

| C-F Stretch (asymmetric) | 1100 - 1200 |

| C-F Stretch (symmetric) | 1050 - 1150 |

| C-I Stretch | 500 - 600 |

Molecular Modeling Approaches for Mechanistic Insights

Molecular modeling encompasses a broad range of computational techniques used to construct and analyze molecular behavior, providing deep mechanistic insights that are often inaccessible through experiment alone. numberanalytics.com This approach integrates results from DFT, AIMD, and other methods to build a comprehensive picture of a chemical process.

A powerful example of such insight comes from the study of 1-iodopropane ions, where a combination of experiment and ab initio calculations revealed conformation-specific fragmentation pathways. nih.gov It was shown that the gauche and anti conformers of the ion dissociate through entirely different reaction mechanisms, leading to different products. nih.gov This demonstrates how molecular modeling can uncover subtle but critical links between a molecule's 3D structure and its chemical fate. For this compound, similar integrated modeling approaches could be used to explore how its specific conformations influence its reactivity in various chemical environments.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides a powerful, non-destructive method for mapping the atomic framework of 2,2-Difluoro-1-iodopropane. Through the analysis of ¹⁹F, ¹³C, and ¹H nuclei, a complete picture of the molecule's connectivity and environment can be assembled. Research synthesizing this compound has utilized NMR for structural verification, often recording spectra on high-field instruments such as a 600 MHz spectrometer. acs.orgresearchgate.net

Fluorine-19 NMR is exceptionally sensitive for analyzing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. acs.orgresearchgate.net This technique directly probes the chemical environment of the fluorine atoms within the molecule. For this compound, the two fluorine atoms are chemically equivalent, attached to the same carbon atom (C2). Their signal is influenced by the adjacent methylene (B1212753) (-CH₂I) and methyl (-CH₃) groups.

The ¹⁹F NMR spectrum is expected to show a single primary resonance for the two equivalent fluorine atoms. This resonance will be split into a triplet by the two adjacent protons of the iodomethyl group (-CH₂I), a phenomenon known as heteronuclear coupling (³J-coupling). Further, smaller couplings to the three protons of the distant methyl group (⁴J-coupling) might also be observed, potentially leading to a more complex multiplet, likely a triplet of quartets. The chemical shift for geminal difluoroalkanes typically appears in a characteristic region of the ¹⁹F NMR spectrum.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value/Pattern | Rationale |

| Chemical Shift (δ) | -90 to -120 ppm | Typical range for -CF₂- groups in aliphatic chains. |

| Multiplicity | Triplet of quartets | Coupling to adjacent -CH₂- (triplet) and distant -CH₃ (quartet) protons. |

| Coupling Constant (³JHF) | ~15-25 Hz | Expected range for three-bond H-F coupling in fluoroalkanes. |

| Coupling Constant (⁴JHF) | ~1-5 Hz | Expected range for four-bond H-F coupling across a saturated system. |

Carbon-13 NMR spectroscopy is crucial for defining the carbon backbone of the molecule. acs.orgresearchgate.net In this compound, three distinct carbon signals are expected, corresponding to the iodomethyl carbon (C1), the difluorinated quaternary carbon (C2), and the methyl carbon (C3).

A key feature of the ¹³C NMR spectrum will be the significant coupling between the carbon atoms and the directly attached fluorine atoms (¹JCF). The signal for C2 will appear as a triplet due to coupling with the two fluorine atoms. The signals for the adjacent carbons, C1 and C3, will also be split into triplets due to two-bond C-F coupling (²JCF). The chemical shift of C1 is influenced by the electronegative iodine atom, shifting it downfield, while the C2 signal is significantly affected by the two attached fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted Coupling Constant (JCF) |

| C1 (-CH₂I) | 5 - 15 ppm | Triplet | ²JCF ≈ 20-30 Hz |

| C2 (-CF₂-) | 115 - 125 ppm | Triplet | ¹JCF ≈ 230-250 Hz |

| C3 (-CH₃) | 20 - 30 ppm | Triplet | ²JCF ≈ 20-30 Hz |

Proton NMR provides detailed information about the hydrogen atoms in the molecule. acs.orgresearchgate.net For this compound, two distinct proton environments exist: the methylene protons (-CH₂I) and the methyl protons (-CH₃).

The methylene protons are adjacent to the difluorinated carbon, and their signal is expected to be split into a triplet by the two fluorine atoms (³JHF). The methyl protons are further away, and their signal will be split into a triplet by the two fluorine atoms, but with a smaller coupling constant (⁴JHF). A Chinese patent reports a proton NMR spectrum for a related structure with the following data: ¹H NMR (400MHz, CDCl₃) δ(ppm): 3.77 (tdd, J = 14.6, 6.4, 4.3 Hz, 2H), 5.97 (tt, J = 56.6, 4.3 Hz, 1H). chemrxiv.org While not definitively for this compound, it illustrates the expected complexity arising from H-F coupling. For this compound, the signal for the -CH₂I protons would appear as a triplet, and the -CH₃ protons as a triplet.

Table 3: Predicted ¹H NMR Data for this compound

| Proton Group | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted Coupling Constant (JHF) |

| -CH₂I | 3.3 - 3.8 ppm | Triplet | ³JHF ≈ 15-25 Hz |

| -CH₃ | 1.6 - 2.0 ppm | Triplet | ⁴JHF ≈ 1-5 Hz |

Carbon-13 NMR (13C NMR) for Carbon Skeleton Delineation

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of the intact molecule (molecular ion) and its fragments. acs.orgresearchgate.net This is vital for confirming the molecular weight and deducing structural features through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. acs.org This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. For this compound (C₃H₅F₂I), the exact mass of the molecular ion [M]⁺ can be calculated and compared to the experimentally determined value, serving as definitive proof of the compound's identity. The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern of the molecular ion peak.

Table 4: Calculated Exact Mass for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₃H₅F₂I | 205.9404 |

| [M+H]⁺ | C₃H₆F₂I | 206.9482 |

Upon ionization in the mass spectrometer, the molecular ion of this compound undergoes fragmentation. The pathways of this dissociation are dictated by the relative strengths of the chemical bonds within the molecule. The carbon-iodine bond is the weakest bond and is therefore expected to cleave readily.

The primary fragmentation pathways would likely involve:

Loss of an iodine atom: The cleavage of the C-I bond would result in a [C₃H₅F₂]⁺ fragment. This is often a dominant fragmentation pathway for iodoalkanes.

Loss of hydrogen fluoride (B91410) (HF): Elimination of HF is a common fragmentation pattern for fluorinated compounds, leading to a [C₃H₄FI]⁺ fragment.

Cleavage of the carbon-carbon backbone: This can lead to smaller fragments, such as [CH₂I]⁺ or [C₂H₃F₂]⁺.

Analysis of the relative abundances of these fragment ions in the mass spectrum provides a fingerprint that helps to confirm the structure of this compound.

High-Resolution Mass Spectrometry for Isotopic Pattern Verification

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a fundamental tool for elucidating the molecular structure of compounds by probing their vibrational energy levels. This is achieved through two complementary techniques: Infrared (IR) spectroscopy and Raman spectroscopy. nih.gov IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations that cause a change in the molecular dipole moment. tanta.edu.eg Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser), which is sensitive to vibrations that cause a change in the polarizability of the molecule. libretexts.orgmpg.de For a molecule to be active in IR spectroscopy, its vibration must result in a change in the dipole moment. For Raman activity, the vibration must cause a change in the molecule's polarizability. nih.gov

In the case of this compound, the presence of various bonds (C-H, C-C, C-F, C-I) gives rise to a characteristic vibrational spectrum. The molecule has 3n-6 = 3*11-6 = 27 fundamental vibrational modes. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂I) groups are expected to appear in the 2850-3000 cm⁻¹ region of the IR spectrum. libretexts.org The C-F stretching vibrations are typically strong and found in the 1000-1400 cm⁻¹ region. The C-I stretch is expected at lower wavenumbers, generally between 500 and 600 cm⁻¹. The region below 1500 cm⁻¹ is known as the "fingerprint region," containing a complex series of bending and stretching vibrations (C-C stretch, CH₂ and CH₃ bending) that are unique to the molecule. libretexts.orgdocbrown.info

Raman spectroscopy provides complementary data. While C-F bonds show strong IR absorption, their Raman signals can be weaker. Symmetrical vibrations, which might be weak or forbidden in the IR spectrum, are often strong in the Raman spectrum. libretexts.org For instance, the C-C backbone vibrations can be more readily observed.

Research on related compounds, such as heptafluoro-2-iodopropane, has utilized Raman spectroscopy to study intermolecular interactions, specifically halogen bonding between the iodine atom and nitrogen-containing heterocycles. rsc.org Such studies observe shifts in the vibrational frequencies of the interacting molecules, providing evidence of charge transfer and the nature of the non-covalent bond. rsc.org A similar approach could be applied to this compound to characterize its interactions in solution or complex formation.

Table 1: Expected Vibrational Frequencies for this compound This table is illustrative, based on characteristic group frequencies for similar compounds. Actual frequencies will vary based on the specific molecular environment.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |

| C-H (in CH₃, CH₂) | Stretching | 2850 - 3000 | Medium to Strong |

| C-H (in CH₃, CH₂) | Bending | 1380 - 1470 | Variable |

| C-F | Stretching | 1000 - 1400 | Strong |

| C-C | Stretching | 800 - 1200 | Weak to Medium |

| C-I | Stretching | 500 - 600 | Medium to Strong |

Microwave Spectroscopy for Precise Conformational and Rotational Analysis

Microwave spectroscopy is an exceptionally high-resolution technique used to study the rotational spectra of molecules in the gas phase. scribd.com By measuring the transition frequencies between rotational energy levels, it is possible to determine highly precise rotational constants (A, B, and C), which are inversely proportional to the molecule's moments of inertia. tum.de This information leads to the precise determination of molecular geometries, including bond lengths and angles, with accuracies on the order of 0.001 to 0.005 Å. scribd.com

For a molecule like this compound, rotation about the C-C single bonds can lead to different conformational isomers (rotamers). These conformers have distinct moments of inertia and, therefore, unique rotational spectra. Microwave spectroscopy is powerful enough to distinguish between these conformers and determine their relative energies and populations in the gas phase. researchgate.net

Studies on structurally similar molecules, such as 1-iodopropane (B42940) and 1,1,2,2-tetrafluoro-3-iodopropane (B1296526), have been successfully characterized using this technique. researchgate.netacs.orgmst.edu In these studies, chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy is often employed, allowing for the rapid acquisition of a broad spectral range. researchgate.netmst.edu

A key feature in the microwave spectrum of iodine-containing compounds is the hyperfine splitting caused by the nuclear quadrupole moment of the iodine nucleus (¹²⁷I, spin I = 5/2). Analysis of this splitting provides the nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc), which yield detailed information about the electronic environment around the iodine atom, including the nature of the C-I bond. researchgate.netpurchase.edu

Table 2: Illustrative Rotational and Quadrupole Coupling Constants for a Related Halopropane (1-Iodopropane, anti conformer) Data sourced from studies on similar molecules to demonstrate the type of parameters obtained from microwave spectroscopy.

| Parameter | Description | Value |

| A | Rotational Constant | 20054.7 MHz |

| B | Rotational Constant | 2376.1 MHz |

| C | Rotational Constant | 2210.8 MHz |

| χaa | Nuclear Quadrupole Coupling Constant | -1494.4 MHz |

| χbb | Nuclear Quadrupole Coupling Constant | 739.0 MHz |

| χcc | Nuclear Quadrupole Coupling Constant | 755.4 MHz |

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. creative-biostructure.compdx.edu The technique relies on the principle that X-rays are diffracted by the electron clouds of atoms arranged in a periodic crystal lattice. The resulting diffraction pattern is unique to the crystal structure and can be analyzed to calculate precise atomic coordinates, bond lengths, bond angles, and torsional angles. pdx.edu

Since this compound is a liquid at standard temperature and pressure americanelements.com, obtaining structural data via single-crystal XRD would necessitate growing a suitable single crystal at low temperatures. If a crystal were obtained, the analysis would provide unambiguous confirmation of its molecular structure and reveal how the molecules pack together in the crystal lattice. This packing is governed by intermolecular forces, which for this compound would include dipole-dipole interactions and potentially halogen bonding (C-I···F or C-I···I interactions).

The data obtained from an XRD experiment is typically presented as a set of crystallographic parameters and a table of atomic coordinates. Studies on other complex organic and inorganic crystals demonstrate the power of this technique to resolve elemental distribution, disorder, and subtle structural distortions. aps.orgrsc.org

Table 3: Hypothetical Structural Parameters for this compound from X-ray Diffraction This table presents expected values based on standard bond lengths to illustrate the type of data generated by an XRD experiment.

| Parameter | Description | Expected Value |

| C1-C2 Bond Length | Length of the bond between C1 and C2 | ~1.52 Å |

| C2-C3 Bond Length | Length of the bond between C2 and C3 | ~1.52 Å |

| C1-I Bond Length | Length of the carbon-iodine bond | ~2.14 Å |

| C2-F Bond Length | Length of the carbon-fluorine bond | ~1.35 Å |

| ∠ I-C1-C2 | Bond angle around the C1 atom | ~112° |

| ∠ F-C2-F | Bond angle between the two fluorine atoms | ~109.5° |

| I-C1-C2-C3 | Dihedral (torsion) angle | Conformation-dependent |

Chromatographic Techniques (GC, HPLC) for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating, identifying, and quantifying components within a mixture. They are widely used to assess the purity of a synthesized compound and to monitor the progress of a chemical reaction. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends primarily on the volatility and thermal stability of the analyte. unodc.orgejgm.co.uk

Given that this compound is a volatile liquid, Gas Chromatography is the most suitable technique for its analysis. wiley-vch.de In GC, the sample is vaporized and transported by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of analytes between the mobile gas phase and a stationary phase coated on the column wall. google.com The time it takes for a compound to travel through the column is its retention time, a characteristic property used for identification. The purity is determined by comparing the area of the main peak to the areas of any impurity peaks. google.com A Flame Ionization Detector (FID) is commonly used for organic compounds, while a Mass Spectrometer (MS) detector provides definitive identification of the main component and any impurities.

HPLC is generally employed for compounds that are non-volatile or thermally labile. pensoft.netresearchgate.net While less common for a compound like this compound itself, HPLC could be used to analyze non-volatile starting materials, products from subsequent reactions, or degradation products. nih.gov

Table 4: Representative Gas Chromatography (GC) Method for Purity Analysis This table outlines typical parameters for analyzing a volatile haloalkane like this compound.

| Parameter | Specification | Purpose |

| Instrument | Gas Chromatograph with FID or MS detector | Separation and Detection/Identification |

| Column | DB-5 or similar (e.g., 30 m x 0.25 mm x 0.25 µm) | Separation based on polarity and boiling point |

| Carrier Gas | Helium or Hydrogen | Mobile phase to transport the sample |

| Flow Rate | 1.0 - 2.0 mL/min | Controls the speed of separation |

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading with a pure sample |

| Injector Temp. | 250 °C | Ensures complete and rapid vaporization |

| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min | Separates compounds with different boiling points |

| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector |

Future Perspectives and Emerging Research Avenues for 2,2 Difluoro 1 Iodopropane Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The future of organofluorine chemistry is intrinsically linked to the principles of green chemistry. rsc.org Traditional methods for producing fluorinated compounds often rely on harsh reagents and generate significant environmental waste. numberanalytics.com Consequently, a major research thrust is the development of sustainable synthetic pathways to 2,2-difluoro-1-iodopropane and related gem-difluorinated structures.

Key areas of focus include:

Minimizing Hazardous Reagents: Research is moving towards replacing toxic and hazardous fluorinating agents with safer alternatives. numberanalytics.com The development of solid, stable, and recyclable fluorinating reagents is a critical goal. numberanalytics.com

Solvent- and Catalyst-Free Conditions: A novel and efficient approach involves the synthesis of gem-difluorinated derivatives under neat conditions, without the need for volatile organic solvents or heavy metal catalysts. nih.govmdpi.com These methods, often induced by direct hydrogen-bond interactions between reactants, represent a significant step towards environmentally friendly protocols. nih.govmdpi.com

Alternative Energy Sources: Electrochemical and photochemical fluorination methods are emerging as powerful, eco-friendly techniques. numberanalytics.com These processes can often be conducted under mild conditions, reducing energy consumption and minimizing the formation of toxic byproducts. numberanalytics.comnumberanalytics.com The direct fluorination of hydrocarbons using elemental fluorine, while historically challenging, is being revisited with modern techniques to create new fluorinated compounds with minimal waste, as the theoretical by-product is only hydrogen. nih.gov

The overarching goal is to create manufacturing processes that are not only efficient and cost-effective but also have a reduced environmental footprint, aligning with global sustainability objectives. cas.cn

Catalytic Asymmetric Synthesis Utilizing gem-Difluorinated Propane (B168953) Scaffolds

The introduction of chirality into fluorinated molecules is of paramount importance, particularly in the fields of medicinal chemistry and materials science. The development of catalytic asymmetric methods that utilize scaffolds like this compound is a frontier of synthetic chemistry. Such methods would allow for the controlled synthesis of specific stereoisomers, which can have drastically different biological activities.

Future research in this domain will likely concentrate on:

Chiral Ligand Development: Designing novel chiral ligands for transition metal catalysts that can effectively control the stereochemistry of reactions involving the gem-difluoropropyl group.

Asymmetric Cross-Coupling: Expanding the scope of asymmetric cross-coupling reactions where this compound or its derivatives act as prochiral electrophiles. Copper-mediated fluoroalkylation of aryl boronic acids has shown promise under mild conditions and could be adapted for asymmetric variants. oup.com

Transformations of Chiral Building Blocks: Using this compound to first synthesize chiral gem-difluorinated intermediates, which can then be elaborated into more complex molecular architectures. For example, strategies involving the synthesis of enones with gem-difluoroalkyl side chains can be expanded to include asymmetric variations, leading to chiral pyrazolines and pyrrolines. beilstein-journals.org

Success in this area will provide access to a new range of enantiomerically pure, fluorinated compounds with potential applications as pharmaceuticals, agrochemicals, and advanced materials.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

While the iodine atom in this compound suggests reactivity typical of alkyl iodides, the presence of the adjacent gem-difluoro group can lead to unique and unconventional reaction pathways. A deeper exploration of these reactivity patterns is crucial for unlocking the full synthetic potential of this compound.

Emerging areas of investigation include:

Difluorocarbene Chemistry: Investigating conditions under which this compound could serve as a precursor to difluorocarbene, a versatile reactive intermediate for synthesizing gem-difluorocyclopropanes and other difluoromethylated compounds. cas.cn

Radical Chemistry: Utilizing photolysis or other radical initiation methods to generate the 2,2-difluoropropyl radical. rsc.org This radical could participate in a variety of transformations, such as additions to alkenes and alkynes, providing access to a range of difluoroalkylated products. rsc.org